
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is a chemical compound with the molecular formula C13H12F3NOS and a molecular weight of 287.3 g/mol This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the addition of a propanol group to the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory synthesis, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce different functional groups to the thiazole or phenyl ring .
Scientific Research Applications
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl methanol: This compound has a similar structure but with a methyl group instead of a propanol group.
Thiazole derivatives: Various thiazole derivatives share similar chemical properties and biological activities.
Uniqueness
3-(4-(4-(Trifluoromethyl)phenyl)thiazol-2-YL)propan-1-OL is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. The propanol group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Properties
CAS No. |
936850-79-2 |
|---|---|
Molecular Formula |
C13H12F3NOS |
Molecular Weight |
287.30 g/mol |
IUPAC Name |
3-[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C13H12F3NOS/c14-13(15,16)10-5-3-9(4-6-10)11-8-19-12(17-11)2-1-7-18/h3-6,8,18H,1-2,7H2 |
InChI Key |
DDYRBGUYBFBOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCCO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)



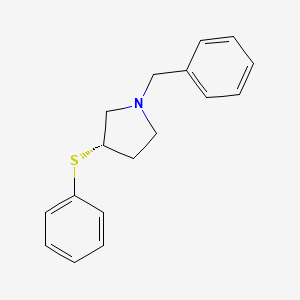

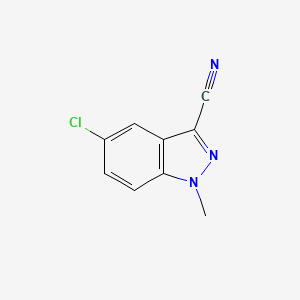
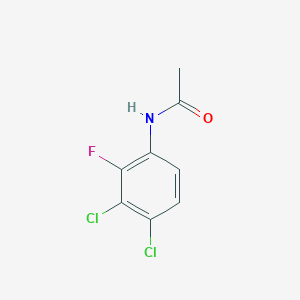
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B11768840.png)
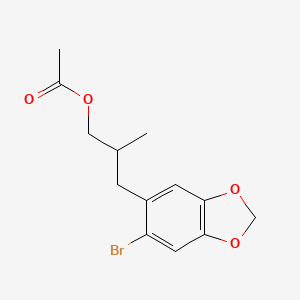
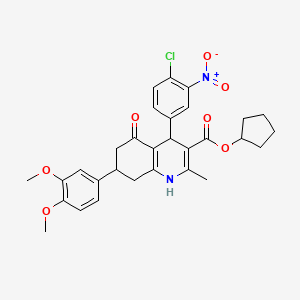

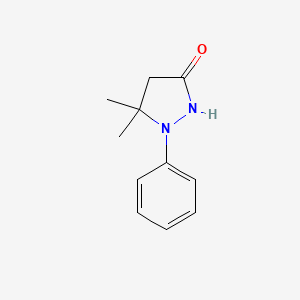
![ethyl 2-amino-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B11768862.png)
